molecular formula C8H7F3N2O2 B1410222 Methyl 3-amino-2-(trifluoromethyl)isonicotinate CAS No. 1227574-93-7

Methyl 3-amino-2-(trifluoromethyl)isonicotinate

Cat. No. B1410222
CAS RN: 1227574-93-7
M. Wt: 220.15 g/mol
InChI Key: NGIWWNMZYOQEMD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(trifluoromethyl)isonicotinate (MTFI) is an amino acid derivative that has been used in scientific research for various applications. It has been used in the synthesis of various compounds, in biochemistry and physiology studies, and in the development of drugs. MTFI has a number of unique properties that make it a useful tool for researchers.

Scientific Research Applications

1. Synthesis of Heterocycles

Methyl 3-amino-2-(trifluoromethyl)isonicotinate is utilized in chemical reactions for the synthesis of various heterocycles. A significant application is found in the silver-catalyzed formal [3+2]-cycloaddition of α-trifluoromethylated methyl isocyanides. This process facilitates the synthesis of trifluoromethylated oxazolines, imidazolines, and pyrrolines under mild conditions. Such chemistry has practical applications, demonstrated by the gram-scale synthesis of oxazolines with excellent yields and their facile transformations to trifluoromethylated β-amino alcohols in quantitative yields (Zhang et al., 2017).

2. Thrips Pest Management

Methyl 3-amino-2-(trifluoromethyl)isonicotinate has been explored as a non-pheromone semiochemical for thrips pest management. This compound demonstrated a behavioral response in thrips, resulting in increased trap capture of several species, including virus vectors like western flower thrips and onion thrips. Its effectiveness is notable in greenhouses, where it is used as a lure in combination with colored sticky traps. This research underscores its potential in varied thrips management strategies such as mass trapping and lure-and-kill methods (Teulon et al., 2017).

3. Organocatalytic Applications

This compound also finds application in organic synthesis, particularly as an organocatalyst. It has been used in the green synthesis of pyranopyrazoles via a one-pot, four-component condensation reaction. This method showcases the compound's role as a dual and biological organocatalyst, emphasizing its utility in solvent-free conditions (Zolfigol et al., 2013).

4. Molecular Structural Studies

Methyl 3-amino-2-(trifluoromethyl)isonicotinate has also been a subject in molecular structural studies. It has been analyzed through gas phase electron diffraction combined with ab initio calculations. Such studies provide insights into its molecular structure, which can be crucial for understanding its chemical properties and potential applications (Kiyono et al., 1996).

properties

IUPAC Name

methyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(5(4)12)8(9,10)11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIWWNMZYOQEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201915
Record name Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(trifluoromethyl)isonicotinate

CAS RN

1227574-93-7
Record name Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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